molecular formula C9H9FN2 B2696152 2-[(4-Fluorobenzyl)amino]acetonitrile CAS No. 63086-22-6

2-[(4-Fluorobenzyl)amino]acetonitrile

Cat. No.: B2696152
CAS No.: 63086-22-6
M. Wt: 164.183
InChI Key: QNZBSRVSEANUKH-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)amino]acetonitrile is an organic compound with the molecular formula C9H9FN2. It is characterized by the presence of a fluorobenzyl group attached to an aminoacetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorobenzyl)amino]acetonitrile typically involves the reaction of 4-fluorobenzylamine with chloroacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:

4-Fluorobenzylamine+ChloroacetonitrileThis compound+HCl\text{4-Fluorobenzylamine} + \text{Chloroacetonitrile} \rightarrow \text{this compound} + \text{HCl} 4-Fluorobenzylamine+Chloroacetonitrile→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorobenzyl)amino]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

Scientific Research Applications

2-[(4-Fluorobenzyl)amino]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)amino]acetonitrile involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

  • 2-[(4-Chlorobenzyl)amino]acetonitrile
  • 2-[(4-Methylbenzyl)amino]acetonitrile
  • 2-[(4-Bromobenzyl)amino]acetonitrile

Comparison: 2-[(4-Fluorobenzyl)amino]acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity compared to other halogenated or alkylated derivatives .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylamino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZBSRVSEANUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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